molecular formula C20H22N4O2 B15003669 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}imidazo[1,2-a]pyridine

2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}imidazo[1,2-a]pyridine

Cat. No.: B15003669
M. Wt: 350.4 g/mol
InChI Key: CCAAKQVJLMVSJT-UHFFFAOYSA-N
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Description

2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}imidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a benzodioxole group, a piperazine ring, and an imidazo[1,2-a]pyridine core. It has garnered significant interest in the fields of medicinal chemistry and drug discovery due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}imidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Group: The benzodioxole group is synthesized by reacting catechol with formaldehyde in the presence of an acid catalyst.

    Synthesis of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with diethylene glycol.

    Coupling Reaction: The benzodioxole group is then coupled with the piperazine ring using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Imidazo[1,2-a]pyridine Core: The final step involves the cyclization of the intermediate product with 2-aminopyridine under reflux conditions in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazo[1,2-a]pyridines with various functional groups.

Scientific Research Applications

2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}imidazo[1,2-a]pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA and RNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}imidazo[1,2-a]pyrimidine
  • 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}imidazo[1,2-a]pyrazine

Uniqueness

Compared to similar compounds, 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}imidazo[1,2-a]pyridine exhibits unique structural features that contribute to its distinct biological activities. The presence of the benzodioxole group and the imidazo[1,2-a]pyridine core enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

2-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C20H22N4O2/c1-2-6-24-14-17(21-20(24)3-1)13-23-9-7-22(8-10-23)12-16-4-5-18-19(11-16)26-15-25-18/h1-6,11,14H,7-10,12-13,15H2

InChI Key

CCAAKQVJLMVSJT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CN5C=CC=CC5=N4

Origin of Product

United States

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